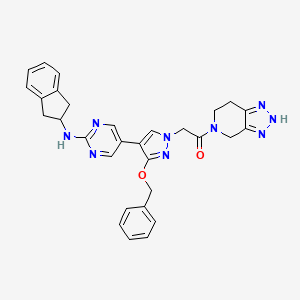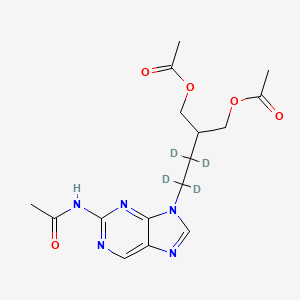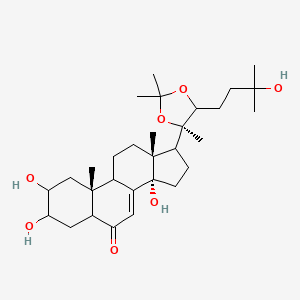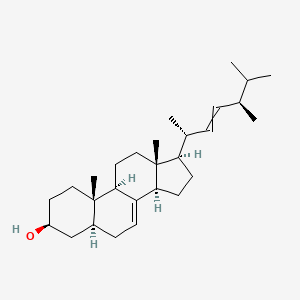
DSPE-PEG36-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG36-mal involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. The process typically includes the following steps:
- Activation of DSPE with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
- Conjugation of the activated DSPE with PEG under mild conditions to form DSPE-PEG.
- Introduction of maleimide groups to the PEG chain through a reaction with maleic anhydride or a similar reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and techniques are employed to achieve high yields and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: DSPE-PEG36-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are commonly used. The reaction is typically carried out at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bonds, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
DSPE-PEG36-mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, particularly in the development of targeted therapies for cancer and other diseases.
Industry: Applied in the formulation of liposomes and micelles for drug delivery and gene transfection
Wirkmechanismus
DSPE-PEG36-mal exerts its effects by acting as a linker in PROTACs. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
DSPE-PEG36-mal is unique due to its specific structure and functionality. Similar compounds include:
DSPE-PEG-maleimide: A similar linker with a shorter PEG chain.
DSPE-PEG-NHS: Another linker used in bioconjugation, but with an NHS ester group instead of maleimide.
DSPE-PEG-amine: A linker with an amine group, used for different types of conjugation reactions
This compound stands out due to its longer PEG chain, which provides greater flexibility and solubility, making it particularly suitable for applications in drug delivery and targeted protein degradation .
Eigenschaften
Molekularformel |
C121H232N3O48P |
|---|---|
Molekulargewicht |
2528.1 g/mol |
IUPAC-Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1 |
InChI-Schlüssel |
UTQGYDLGNOWDNO-LUZCCYEVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)








